![molecular formula C17H13BrClNO B13864362 6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline is a chemical compound with the molecular formula C17H13BrClNO and a molecular weight of 362.65 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
The synthesis of 6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline typically involves multi-step organic reactions. . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Applications De Recherche Scientifique
6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Material Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline can be compared with other quinoline derivatives such as:
6-Bromo-2-methoxyquinoline: Lacks the 3-chlorophenylmethyl group, which may result in different biological activities.
3-[(3-Chlorophenyl)methyl]-2-methoxyquinoline: Lacks the bromine atom, which can affect its reactivity and applications.
6-Chloro-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline: Substitution of bromine with chlorine can lead to variations in chemical properties and biological activities.
Propriétés
Formule moléculaire |
C17H13BrClNO |
|---|---|
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
6-bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline |
InChI |
InChI=1S/C17H13BrClNO/c1-21-17-13(7-11-3-2-4-15(19)8-11)9-12-10-14(18)5-6-16(12)20-17/h2-6,8-10H,7H2,1H3 |
Clé InChI |
KBLPNVOUQLBKNJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


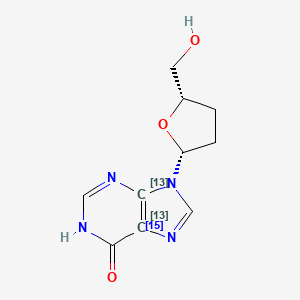
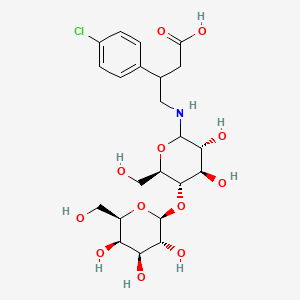

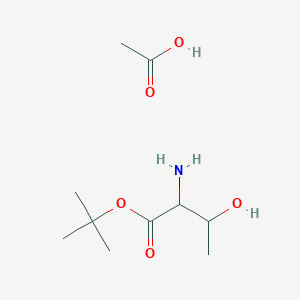

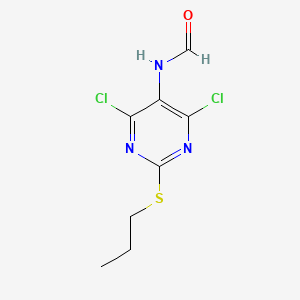
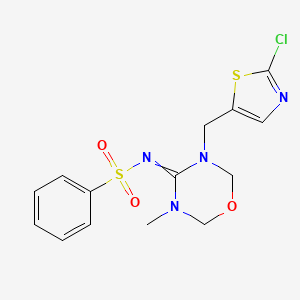
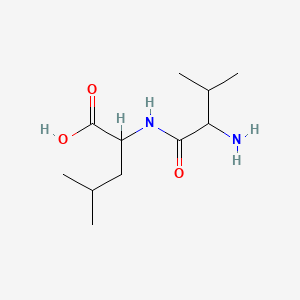
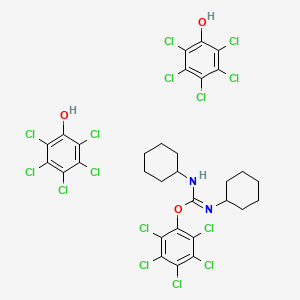
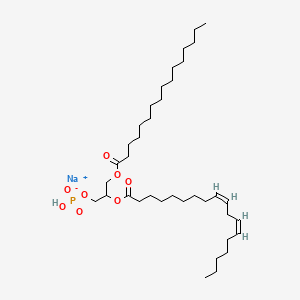
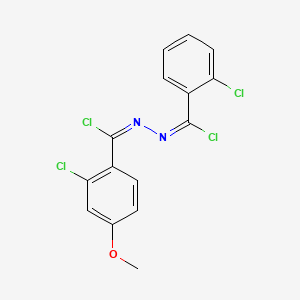
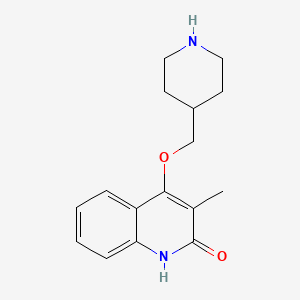
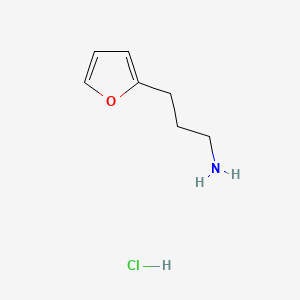
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
